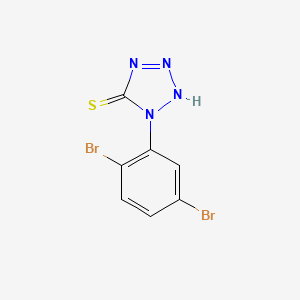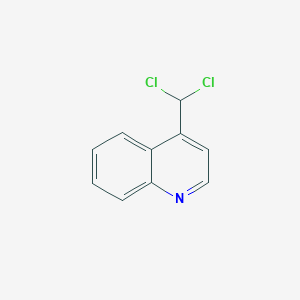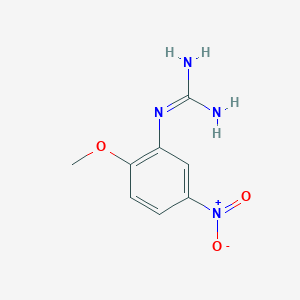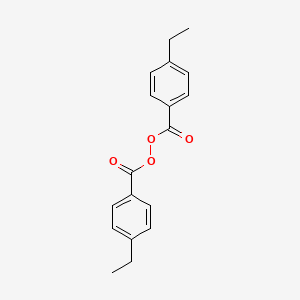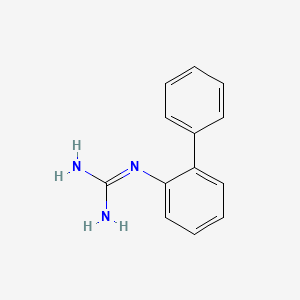
1-(2-Biphenylyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Biphenylyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a biphenyl group attached to a guanidine moiety, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(2-Biphenylyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-biphenylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Another method involves the use of transition metal-catalyzed guanylation reactions, where the guanidine moiety is introduced via C-N bond formation . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Biphenylyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens).
Scientific Research Applications
1-(2-Biphenylyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Biphenylyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
1-(2-Biphenylyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine moiety, leading to variations in their chemical reactivity and biological activity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures that confer unique properties compared to acyclic guanidines.
Thiourea derivatives: These compounds are structurally similar but contain sulfur instead of oxygen, resulting in different chemical and biological properties.
This compound stands out due to its unique combination of a biphenyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(2-phenylphenyl)guanidine |
InChI |
InChI=1S/C13H13N3/c14-13(15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChI Key |
WQHHFKZMSOKKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


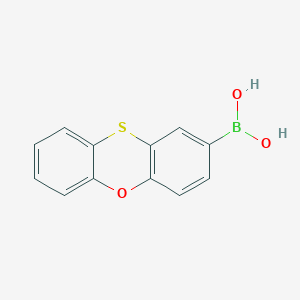
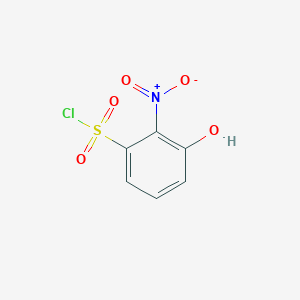
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
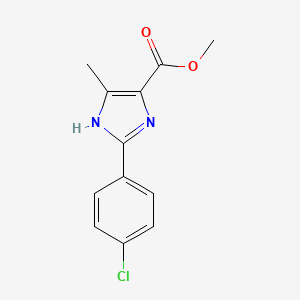
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
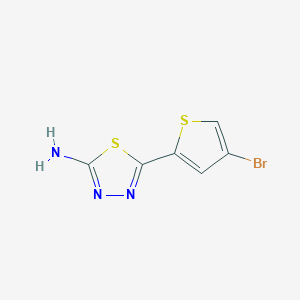
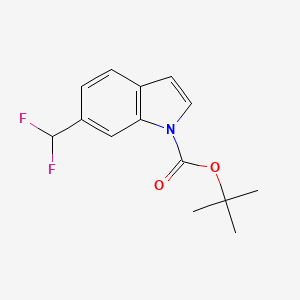

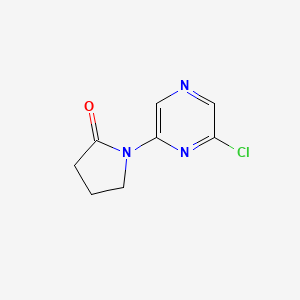
![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
